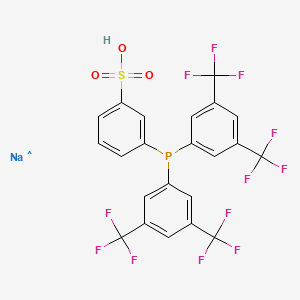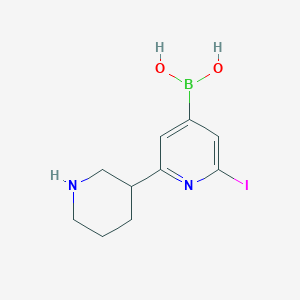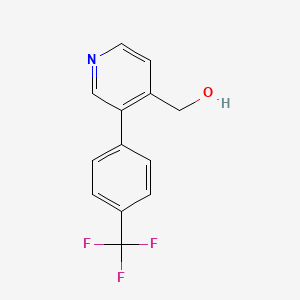
(3-(4-(Trifluoromethyl)phenyl)pyridin-4-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(4-(Trifluoromethyl)phenyl)pyridin-4-yl)methanol: is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridine ring with a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the condensation of trifluoromethyl-substituted 1,3-dicarbonyl compounds with cyanacetamide, which proceeds regioselectively to form substituted 4-trifluoromethylpyridine-2(1H)-ones . Another approach involves the use of fluorinating reagents to introduce the trifluoromethyl group into the pyridine ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient fluorinating reagents and catalysts can enhance the production process .
Análisis De Reacciones Químicas
Types of Reactions: (3-(4-(Trifluoromethyl)phenyl)pyridin-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of substituted pyridine derivatives .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (3-(4-(Trifluoromethyl)phenyl)pyridin-4-yl)methanol is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities. The presence of the trifluoromethyl group can influence the compound’s interaction with biological targets, making it a candidate for drug discovery and development .
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects. The compound’s ability to interact with specific molecular targets makes it a valuable scaffold for designing new pharmaceuticals .
Industry: Industrially, the compound is used in the development of agrochemicals and other specialty chemicals. Its unique chemical properties make it suitable for various applications, including the formulation of pesticides and herbicides .
Mecanismo De Acción
The mechanism of action of (3-(4-(Trifluoromethyl)phenyl)pyridin-4-yl)methanol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and derivative of the compound .
Comparación Con Compuestos Similares
- (4-chloro-3-(trifluoromethyl)phenyl)(pyridin-4-yl)methanol
- (2-(trifluoromethyl)pyridin-4-yl)methanol
- (4-fluoro-3-(trifluoromethyl)phenyl)(pyridin-3-yl)methanol
Uniqueness: (3-(4-(Trifluoromethyl)phenyl)pyridin-4-yl)methanol is unique due to the specific positioning of the trifluoromethyl group and the methanol group on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C13H10F3NO |
|---|---|
Peso molecular |
253.22 g/mol |
Nombre IUPAC |
[3-[4-(trifluoromethyl)phenyl]pyridin-4-yl]methanol |
InChI |
InChI=1S/C13H10F3NO/c14-13(15,16)11-3-1-9(2-4-11)12-7-17-6-5-10(12)8-18/h1-7,18H,8H2 |
Clave InChI |
RVXLHFIBPHVTJH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=C(C=CN=C2)CO)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]acetohydrazide](/img/structure/B14086814.png)
![1-(3-Chlorophenyl)-2-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086817.png)
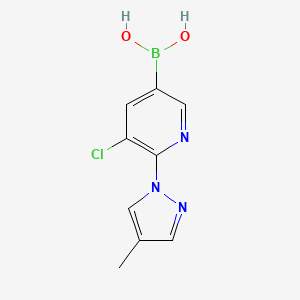
![1-[4-(Hexyloxy)phenyl]-7-methyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086837.png)

![3-[(3,3-Diphenylpropanoyl)oxy]-4-methyl-1,3-thiazole-2(3H)-thione](/img/structure/B14086852.png)
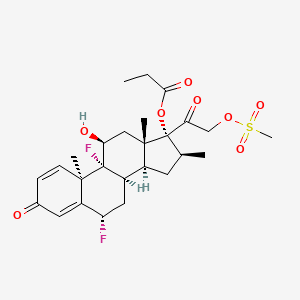
![(2'-(2-(Anthracen-9-yl)ethyl)-[1,1'-binaphthalen]-2-yl)diphenylphosphane](/img/structure/B14086861.png)
![N-[(3-chloro-2-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14086863.png)
![methyl 3-[8-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]propanoate](/img/structure/B14086867.png)
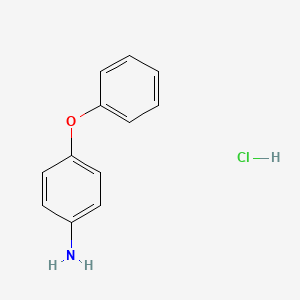
![7-Chloro-1-(3-ethoxy-4-hydroxyphenyl)-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086887.png)
